

An In-depth Technical Guide to Methylcyclopentadecenone: Synonyms, Chemical Structures, and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methylcyclopentadecenone
Cat. No.:	B13395399

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methylcyclopentadecenone**, a significant macrocyclic ketone in the fragrance industry. It details the compound's synonyms, isomeric forms, and its relationship to the well-known musk compound, Muscone. A summary of its key physicochemical properties is presented for comparative analysis. Furthermore, this guide outlines the general synthetic pathways and analytical methodologies relevant to **Methylcyclopentadecenone**, offering a foundational resource for professionals in chemical research and development.

Introduction

Methylcyclopentadecenone, with the CAS number 82356-51-2, is a synthetic fragrance ingredient prized for its powerful and elegant musk note.^{[1][2]} Its molecular formula is C₁₆H₂₈O, and it has a molecular weight of approximately 236.39 g/mol.^{[1][2][3]} This macrocyclic ketone is a colorless to light yellow liquid and is utilized to impart, enhance, or fix the musk character in a wide array of consumer products, including fine fragrances, beauty care items, and fabric softeners.^{[1][2]} The main constituents of commercial

Methylcyclopentadecenone are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.[1][2]

Synonyms and Related Chemical Structures

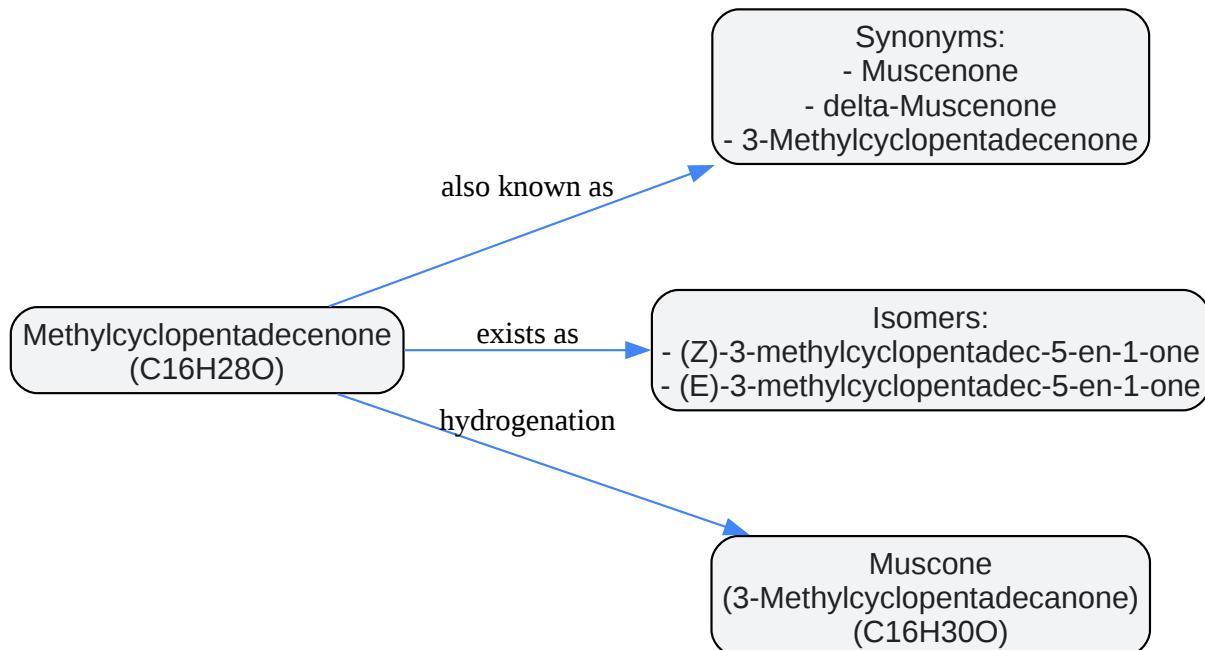
Methylcyclopentadecenone is known by several synonyms in the chemical and fragrance industries. Understanding these is crucial for comprehensive literature and database searches.

Table 1: Synonyms of **Methylcyclopentadecenone**

Synonym	CAS Number
Muscenone	82356-51-2
delta-Muscenone	82356-51-2
3-Methylcyclopentadecenone	82356-51-2
Cyclopentadecenone, 3-methyl-	82356-51-2
2-methylcyclopentadec-2-en-1-one	82356-51-2
(5E)-3-Methyl-5-cyclopentadecen-1-one	82356-51-2
Muscemore	82356-51-2 / 63314-79-4

A structurally related and highly significant compound is Muscone, which is the saturated analog of **Methylcyclopentadecenone**. The hydrogenation of **Methylcyclopentadecenone** yields dl-Muscone.[2] Muscone, or 3-methylcyclopentadecanone, is the primary odorant of natural deer musk.[4]

Logical Relationship of **Methylcyclopentadecenone** and its Derivatives



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Caption: Relationship between **Methylcyclopentadecenone**, its synonyms, isomers, and Muscone.

Physicochemical Properties

A compilation of the quantitative physicochemical data for **Methylcyclopentadecenone** is presented below. These properties are critical for its application in various formulations and for understanding its environmental fate.

Table 2: Physicochemical Properties of **Methylcyclopentadecenone**

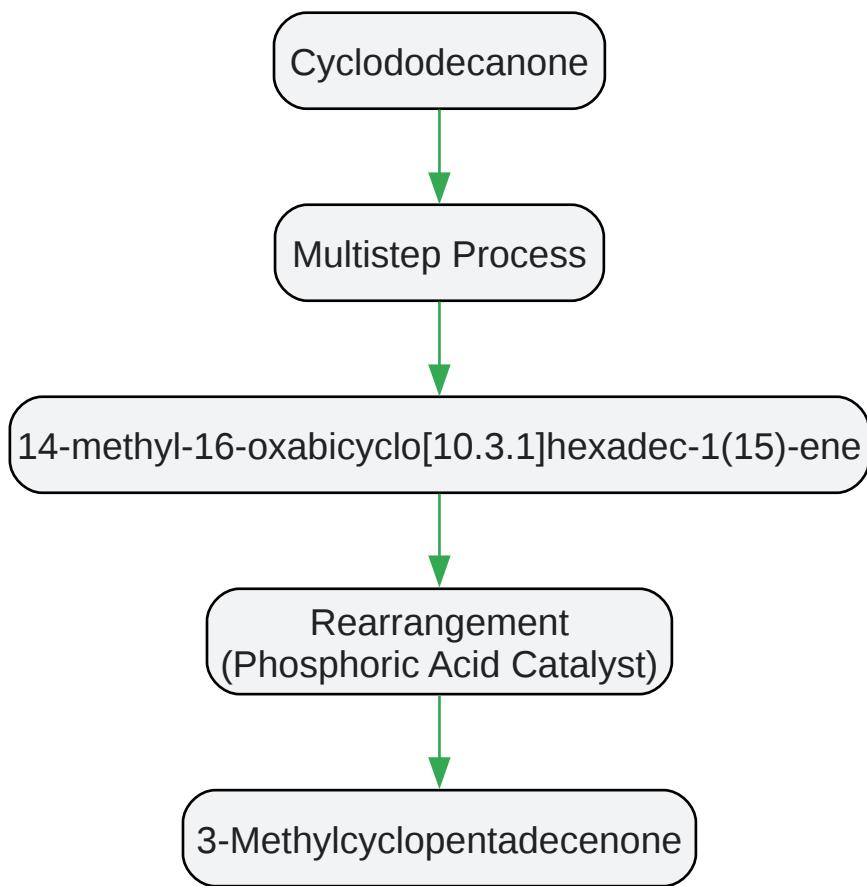
Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ O	[1][2]
Molecular Weight	236.39292 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1][2]
Density	0.927 g/cm ³ at 20°C	[1][2]
Vapor Pressure	0.04 Pa at 25°C	[1][2]
Water Solubility	900 µg/L at 20°C	[1][2]
LogP (Octanol-Water Partition Coefficient)	5.52 at 25°C	[1][2]
Odor Profile	Powerful, elegant musk, animalic, soapy	[1][2]

Experimental Protocols

Synthesis of Methylcyclopentadecenone

A common industrial synthesis of 3-**Methylcyclopentadecenone** involves a multi-step process starting from cyclododecanone.[1][2] The key final step is the acid-catalyzed rearrangement of an intermediate.

High-Level Synthesis Workflow:



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Caption: General synthetic pathway to **3-Methylcyclopentadecenone**.

Protocol Overview:

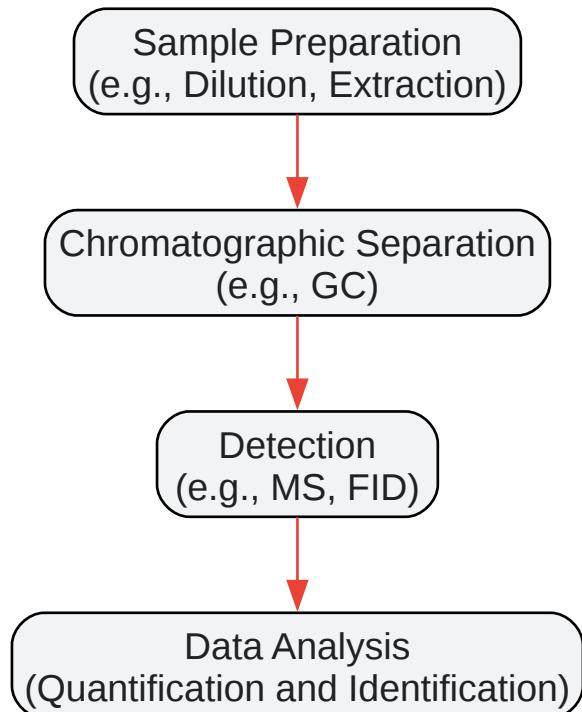
- Starting Material: The synthesis commences with cyclododecanone.
- Intermediate Formation: Through a series of reactions, cyclododecanone is converted to 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.[\[1\]](#)[\[2\]](#)
- Rearrangement: This bicyclic intermediate undergoes a rearrangement reaction catalyzed by an acid, typically phosphoric acid, to yield **3-Methylcyclopentadecenone**.[\[1\]](#)[\[2\]](#)

Another patented method describes the gas-phase intramolecular condensation of 2,15-hexadecanedione using a catalyst from Group 2 of the periodic table, such as magnesium oxide or calcium oxide.

Analytical Methods

The analysis of **Methylcyclopentadecenone**, particularly for quality control and in complex matrices, typically relies on chromatographic techniques.

General Analytical Workflow:



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Caption: Typical analytical workflow for **Methylcyclopentadecenone**.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, allowing for identification and quantification.
- Sample Preparation: Samples containing **Methylcyclopentadecenone** are typically diluted in a suitable organic solvent (e.g., ethanol, hexane) before injection into the GC.
- GC Conditions (Illustrative):

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector.
- Oven Program: A temperature gradient is used to ensure the separation of components with different boiling points.
- Carrier Gas: Helium or hydrogen.
- MS Conditions (Illustrative):
 - Ionization: Electron Ionization (EI).
 - Detector: Quadrupole or Ion Trap.
 - Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Conclusion

Methylcyclopentadecenone is a cornerstone of the modern perfumer's palette, offering a versatile and powerful musk character. Its synthesis from readily available starting materials and its well-defined physicochemical properties make it a commercially important fragrance ingredient. A thorough understanding of its synonyms, isomeric forms, and relationship to other macrocyclic musks like Muscone is essential for researchers and developers in the fields of fragrance chemistry, consumer product formulation, and analytical science. The methodologies outlined in this guide provide a fundamental basis for further investigation and application of this significant compound.

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